(R)-1-(naphthalen-1-yl)propan-1-amine hydrochloride
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Overview
Description
®-1-(naphthalen-1-yl)propan-1-amine hydrochloride is a chiral amine compound that features a naphthalene ring attached to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(naphthalen-1-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a Friedel-Crafts alkylation to introduce a propyl group.
Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the ®-enantiomer.
Amine Introduction: The propyl group is then converted to a propan-1-amine group through a series of reactions, including halogenation and subsequent amination.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(naphthalen-1-yl)propan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
®-1-(naphthalen-1-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Naphthyl ketones or aldehydes.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
®-1-(naphthalen-1-yl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(naphthalen-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(naphthalen-1-yl)propan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.
1-(naphthalen-1-yl)ethanamine hydrochloride: A similar compound with an ethyl group instead of a propyl group.
1-(naphthalen-1-yl)butan-1-amine hydrochloride: A similar compound with a butyl group instead of a propyl group.
Uniqueness
®-1-(naphthalen-1-yl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of a naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
(R)-1-(naphthalen-1-yl)propan-1-amine hydrochloride, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a naphthalene ring attached to a propan-1-amine group, contributing to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic interventions.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to modulate the activity of specific receptors and enzymes due to its chiral nature, which allows for selective binding. The compound may influence the signaling pathways associated with neurotransmitters such as dopamine and norepinephrine, potentially exerting stimulant effects.
Biological Effects
Research indicates that this compound exhibits significant effects on the central nervous system (CNS). Studies have shown that it can act as a stimulant or psychoactive agent, influencing locomotor activity and other behavioral parameters in animal models. The following table summarizes key findings related to its biological effects:
Case Study 1: Stimulant Effects
In a controlled study involving mice, this compound was administered to evaluate its stimulant properties. The results demonstrated a marked increase in locomotion, suggesting that the compound may enhance dopaminergic signaling pathways. This aligns with findings from similar compounds that exhibit stimulant effects through dopamine receptor modulation.
Case Study 2: Antidepressant Activity
Another study assessed the antidepressant-like effects of the compound using the forced swim test. Mice treated with this compound showed significantly reduced immobility times, indicating potential efficacy as an antidepressant. This effect is hypothesized to be linked to the compound's ability to inhibit monoamine reuptake.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the naphthalene moiety enhances hydrophobic interactions with target receptors, while the chiral center contributes to selectivity in binding. Comparative analysis with similar compounds highlights its unique characteristics:
Compound | Key Features | Biological Activity |
---|---|---|
(R)-1-(naphthalen-2-yl)propan-1-amine hydrochloride | Different substitution on naphthalene ring | Potentially different biological effects |
Naphthalen-1-amines | Lacks propanamine group | Generally lower potency |
N-Methyl-naphthalenemethylamine | Contains methyl instead of propyl | Varies in CNS activity |
Properties
IUPAC Name |
(1R)-1-naphthalen-1-ylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWWCEUZGQSUTH-BTQNPOSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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